Methyl 2-propoxybenzoate
Overview
Description
“Methyl 2-propoxybenzoate” is a chemical compound with the molecular formula C11H14O3 . It is related to methyl benzoate, which has a pleasant smell and is used in perfumery .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a propoxy group and a methyl ester . The exact structure can be found in chemical databases .Scientific Research Applications
Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate (MDHB), a related compound to Methyl 2-propoxybenzoate, has been studied for its neuroprotective effects against oxidative damage in SH-SY5Y human neuroblastoma cells. It was found effective in mitigating oxidative stress and inhibiting apoptosis in these cells, suggesting its potential in neuroprotective applications (Cai et al., 2016).
Cosmetic, Drug, and Food Preservative
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. A study has detailed its single crystal X-ray structure and explored the molecular determinants underlying its pharmaceutical activity, highlighting its significance in various industries (Sharfalddin et al., 2020).
Pharmaceutical and Chemical Applications
Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for treating hyperproliferative and inflammatory disorders and cancer, represents the application of similar compounds in pharmaceutical and chemical research. An efficient large-scale synthesis method for this compound was developed, showcasing its relevance in medical research (Kucerovy et al., 1997).
Antimicrobial and Antifungal Properties
Methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii, demonstrated significant antifungal activity against important plant pathogens. This finding indicates its potential as a biofungicide in managing plant diseases, highlighting another scientific application of compounds similar to this compound (Lee et al., 2017).
Antioxidant Food Additives
Gallic acid and its alkyl esters, which include methyl esters similar to this compound, are used as antioxidant food additives. Their properties have been studied in various cell lines, indicating their potential in enhancing food preservation (Serrano et al., 1998).
Environmental Behavior
Research on parabens, which are structurally related to this compound, has focused on their occurrence, fate, and behavior in aquatic environments. These studies provide insights into the environmental impact of these compounds, crucial for understanding their ecological footprint (Haman et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-propoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFXXSVGKCRQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454640 | |
Record name | Methyl 2-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-33-4 | |
Record name | Methyl 2-propoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18167-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-propoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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